molecular formula C6H4ClN3O B1581694 6-Chloro-1-hydroxybenzotriazole CAS No. 26198-19-6

6-Chloro-1-hydroxybenzotriazole

Cat. No. B1581694
CAS RN: 26198-19-6
M. Wt: 169.57 g/mol
InChI Key: TZCYLJGNWDVJRA-UHFFFAOYSA-N
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Description

6-Chloro-1-hydroxybenzotriazole is a white to off-white crystalline powder . It is a reagent used in peptide synthesis . The product is typically wetted with more than 10% water .


Synthesis Analysis

6-Chloro-1-hydroxybenzotriazole is used as a reagent to suppress racemization in peptide coupling . It is also used in the preparation of Fusidic acid A cycloaminothiazole derivatives .


Molecular Structure Analysis

The molecular formula of 6-Chloro-1-hydroxybenzotriazole is C6H4ClN3O . The molecular weight is 169.57 .


Chemical Reactions Analysis

6-Chloro-1-hydroxybenzotriazole is used as a reagent to suppress racemization in peptide coupling . It is also used in the preparation of Fusidic acid A cycloaminothiazole derivatives .


Physical And Chemical Properties Analysis

6-Chloro-1-hydroxybenzotriazole is a white to off-white crystalline powder . It has a molecular weight of 169.57 . The melting point is 197 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Safety and Hazards

6-Chloro-1-hydroxybenzotriazole is harmful if swallowed . It may be harmful if inhaled and may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may cause eye irritation .

Future Directions

6-Chloro-1-hydroxybenzotriazole continues to be used in peptide synthesis . It is also being introduced into solid-phase synthesis .

Relevant Papers There are several papers and documents related to 6-Chloro-1-hydroxybenzotriazole . These papers provide more detailed information about the compound and its uses.

properties

IUPAC Name

6-chloro-1-hydroxybenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCYLJGNWDVJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283228
Record name Cl-HOBt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-hydroxybenzotriazole

CAS RN

26198-19-6
Record name 26198-19-6
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Record name Cl-HOBt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-hydroxy-1H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 6-Chloro-1-hydroxybenzotriazole in peptide synthesis?

A1: 6-Chloro-1-hydroxybenzotriazole acts as a coupling agent in solid-phase peptide synthesis [, ]. It facilitates the formation of amide bonds between amino acids, which are the building blocks of peptides. Specifically, it reacts with activated carboxylic acids to form activated esters, which are more susceptible to nucleophilic attack by amines. This ultimately leads to the formation of peptide bonds with high efficiency.

Q2: Are there safety concerns regarding the use of 6-Chloro-1-hydroxybenzotriazole?

A2: While 6-Chloro-1-hydroxybenzotriazole has been widely used, research suggests potential safety concerns. A study [] comparing different catalysts for imidazolide couplings found that 6-Chloro-1-hydroxybenzotriazole exhibited shock sensitivity. This finding raised concerns about its safe handling and storage, especially in large-scale applications.

Q3: What alternative catalysts are available for peptide synthesis that address the safety concerns associated with 6-Chloro-1-hydroxybenzotriazole?

A3: The study [] that identified safety issues with 6-Chloro-1-hydroxybenzotriazole also explored alternative catalysts. They highlighted 2-Hydroxy-5-nitropyridine as a promising substitute. This compound demonstrated comparable catalytic effectiveness to 6-Chloro-1-hydroxybenzotriazole in promoting imidazolide couplings, but importantly, it exhibited a safer profile with no shock sensitivity detected in tests. This finding suggests 2-Hydroxy-5-nitropyridine could be a safer alternative for peptide synthesis and related applications.

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